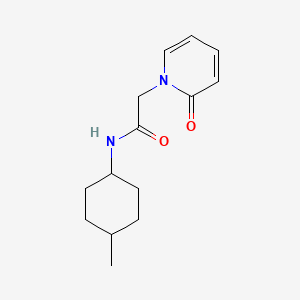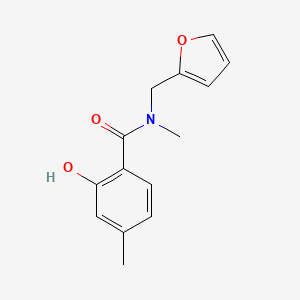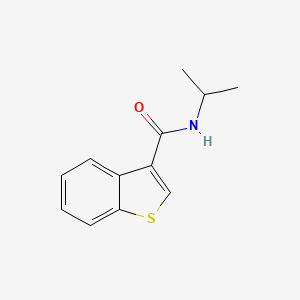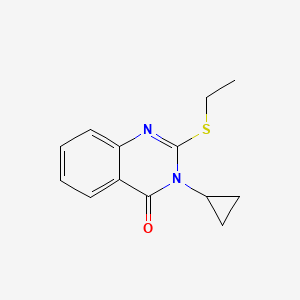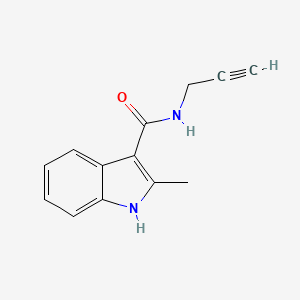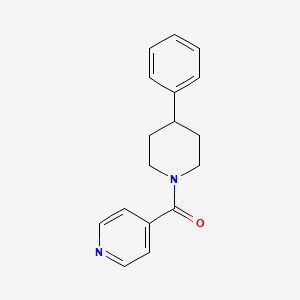
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone, also known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH), is a synthetic compound that belongs to the class of cathinones. It is a research chemical that has gained popularity among the scientific community due to its potential applications in medicinal and pharmaceutical research.
Mecanismo De Acción
The exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with attention, motivation, and reward.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been found to have various biochemical and physiological effects. It has been shown to increase wakefulness and alertness, improve cognitive function, and enhance memory. It has also been found to have potential antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other research chemicals. However, there are also some limitations to its use. The compound has not been extensively studied in humans, and its long-term effects are not fully understood. It is also a controlled substance in some countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone. One potential area of research is its potential use as a treatment for neurological disorders such as ADHD and depression. Another area of research is its potential use as a cognitive enhancer. Further studies are also needed to fully understand the mechanism of action and long-term effects of the compound. Additionally, studies on the optimal dosage and administration of the compound are needed to determine its safety and efficacy.
In conclusion, (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone is a research chemical that has potential applications in medicinal and pharmaceutical research. It has been found to have various biochemical and physiological effects and has been studied for its potential use as a treatment for neurological disorders and as a cognitive enhancer. However, further research is needed to fully understand its mechanism of action and long-term effects.
Métodos De Síntesis
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone can be synthesized through various methods. One of the commonly used methods involves the reaction of 4-pyridylmagnesium bromide with 4-bromobenzophenone in the presence of a palladium catalyst. The resulting product is then reacted with 4-phenylpiperidine to obtain (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone.
Aplicaciones Científicas De Investigación
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been used in various scientific research studies. It has been found to have potential applications in medicinal and pharmaceutical research. The compound has been studied for its potential use as a treatment for various neurological disorders, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been studied for its potential use as a cognitive enhancer.
Propiedades
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-6-10-18-11-7-16)19-12-8-15(9-13-19)14-4-2-1-3-5-14/h1-7,10-11,15H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODHGHAMJAYVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

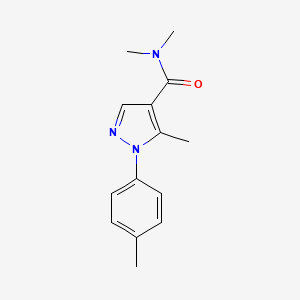

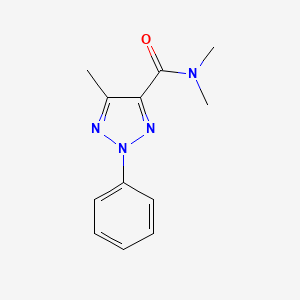

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
